![molecular formula C7H10N6S B15272228 1-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272228.png)
1-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that combines the structural features of both thiadiazole and triazole rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-carbaldehyde with 3-amino-1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure better control over reaction parameters and to increase yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be considered to make the process more sustainable .
化学反応の分析
Types of Reactions: 1-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Common Reagents and Conditions:
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
科学的研究の応用
1-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine has been explored for various scientific research applications, including:
作用機序
The mechanism of action of 1-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, leading to the inhibition of key biological pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or enzymes in microbial cells, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .
類似化合物との比較
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
1,2,4-Triazole Derivatives: Compounds with the triazole ring are known for their antifungal and antiviral activities.
Uniqueness: 1-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the combination of both thiadiazole and triazole rings in its structure, which may confer enhanced biological activity and specificity compared to compounds containing only one of these rings .
特性
分子式 |
C7H10N6S |
|---|---|
分子量 |
210.26 g/mol |
IUPAC名 |
1-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H10N6S/c1-2-5-10-11-6(14-5)3-13-4-9-7(8)12-13/h4H,2-3H2,1H3,(H2,8,12) |
InChIキー |
WDTIWQYEWJNODL-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN=C(S1)CN2C=NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


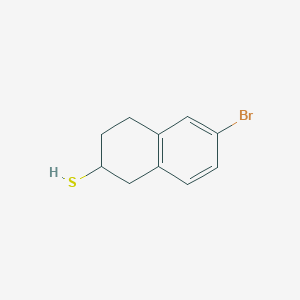
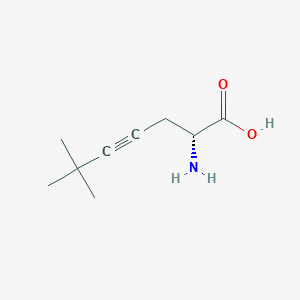
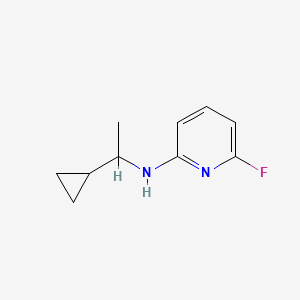

amine](/img/structure/B15272182.png)
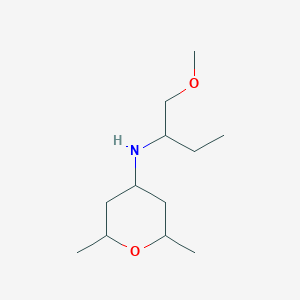
![(2-Ethoxyethyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B15272187.png)
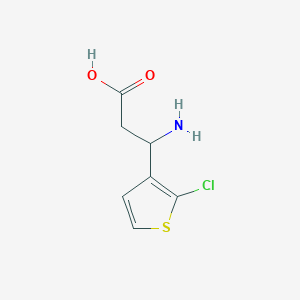
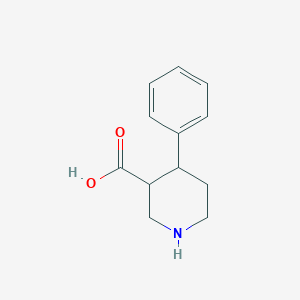
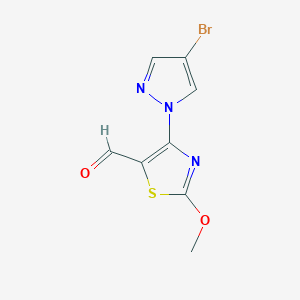

![2-[(2,6-Dimethyloxan-4-yl)amino]-N,N-dimethylacetamide](/img/structure/B15272231.png)
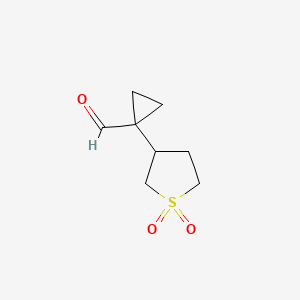
![N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B15272237.png)
